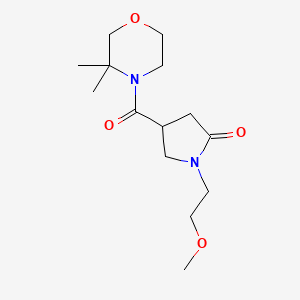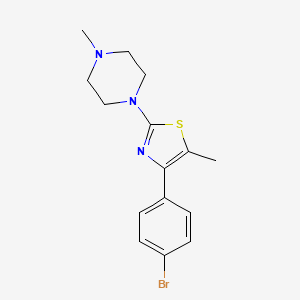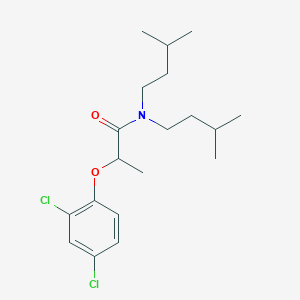
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as DMAP, is a widely used organic compound in scientific research. It is a white, crystalline powder that is soluble in many organic solvents. DMAP is a versatile reagent that can be used in a variety of chemical reactions, including acylation, esterification, and amidation. In
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst is not fully understood. However, it is believed that 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one acts as a nucleophilic catalyst, facilitating the transfer of acyl groups from carboxylic acids to amines or alcohols. 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can also act as a base, facilitating the deprotonation of acidic compounds.
Biochemical and Physiological Effects:
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one does not have any known biochemical or physiological effects in humans. It is considered to be a relatively safe compound when handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a highly effective catalyst for a variety of chemical reactions. It is easy to handle and has a low toxicity. However, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be expensive and is not always necessary for certain reactions. In addition, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be sensitive to air and moisture, which can affect its effectiveness as a catalyst.
Orientations Futures
There are several future directions for the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in scientific research. One area of interest is the development of new synthetic methods using 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst. Another area of interest is the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in the synthesis of chiral compounds. Finally, there is interest in exploring the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a versatile reagent that is widely used in scientific research. It is an effective catalyst for a variety of chemical reactions and has many potential applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. While 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has some limitations, it remains a valuable tool for organic chemists and holds promise for future research.
Méthodes De Synthèse
The synthesis of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-dimethylmorpholine-4-carboxylic acid, which is achieved by reacting 3,3-dimethylmorpholine with chloroacetic acid. The resulting carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyethylamine to yield 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one.
Applications De Recherche Scientifique
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is widely used in organic synthesis as a catalyst for various chemical reactions. It is commonly used in the synthesis of amides, esters, and acyl chlorides. 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is also used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is used in the analysis of drugs and metabolites in biological fluids.
Propriétés
IUPAC Name |
4-(3,3-dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2)10-20-7-5-16(14)13(18)11-8-12(17)15(9-11)4-6-19-3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDKFWAAUWPDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC(=O)N(C2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)

![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)


![2-{(2E)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B7534795.png)
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)
![[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate](/img/structure/B7534809.png)
![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)
